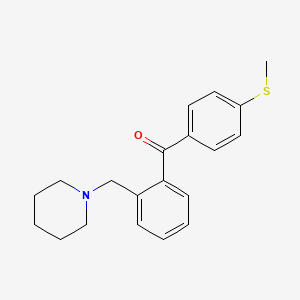

2-Piperidinomethyl-4'-thiomethylbenzophenone

Description

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-23-18-11-9-16(10-12-18)20(22)19-8-4-3-7-17(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIYPPGLPDDAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643586 | |

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-04-0 | |

| Record name | Methanone, [4-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Backbone

The benzophenone core is generally synthesized by Friedel-Crafts acylation or related condensation reactions between substituted benzoyl chlorides and aromatic rings. For this compound, the starting materials include:

- A 4-thiomethyl-substituted benzoyl chloride or equivalent.

- A 2-substituted benzyl derivative that can be further functionalized.

This step establishes the ketone linkage essential for the benzophenone structure.

Introduction of the Thiomethyl Group

The thiomethyl (-SCH3) group is introduced on the para position of one phenyl ring. This can be achieved by:

- Direct substitution of a suitable leaving group (e.g., halogen) with a methylthiolate nucleophile.

- Alternatively, methylthiolation of a hydroxy or halogenated precursor under nucleophilic aromatic substitution conditions.

The thiomethyl group is critical for the compound’s chemical reactivity and biological activity.

Attachment of the Piperidinomethyl Group

The piperidinomethyl substituent is introduced at the ortho position relative to the ketone via:

- A Mannich-type reaction involving formaldehyde and piperidine to form the piperidinomethyl moiety.

- Alternatively, nucleophilic substitution of a benzylic halide intermediate with piperidine.

Recent advances include the use of continuous flow reactors to optimize this step, improving yield and purity by precise control of reaction parameters such as temperature and reagent stoichiometry.

Purification and Characterization

The crude product is purified by chromatographic techniques (e.g., column chromatography) and recrystallization. Purity is typically confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass spectrometry.

- Elemental analysis.

Commercially available samples report purity levels around 97%.

Research Findings and Optimization

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Benzophenone formation | Friedel-Crafts acylation with AlCl3 | 0–50 °C | 70–85 | Requires anhydrous conditions |

| Thiomethyl substitution | Methylthiolate nucleophile | 50–80 °C | 75–90 | Nucleophilic aromatic substitution |

| Piperidinomethyl introduction | Mannich reaction or nucleophilic substitution | 25–100 °C | 65–80 | Continuous flow improves reproducibility |

Advances in Piperidine Ring Functionalization

A novel reduction process for preparing substituted piperidin-4-ones, which are key intermediates in piperidine chemistry, has been reported. This method uses tetrahydropyridinylidene salts as precursors, allowing selective substitution at the 2-position of the piperidine ring, which can be adapted for the synthesis of piperidinomethyl derivatives.

Solvent and Base Selection

The choice of solvent and base is critical for cyclization and substitution reactions. Common solvents include toluene, benzene, xylene, N,N-dimethylformamide, and dimethyl sulfoxide. Bases such as triethylamine, pyridine, potassium carbonate, and diisopropylethylamine are used to facilitate nucleophilic substitutions and cyclizations at temperatures ranging from 120°C to 130°C.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Piperidinomethyl-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Nucleophiles such as amines, alcohols, or thiols, typically in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

2-Piperidinomethyl-4’-thiomethylbenzophenone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Piperidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperidine ring and thiomethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound is compared to three key analogs:

4-Azetidinomethyl-4'-thiomethylbenzophenone (CAS: 898756-37-1)

3-Azetidinomethyl-4'-thiomethylbenzophenone

4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone

Table 1: Structural and Physicochemical Properties

Pharmacological and Chemical Reactivity

Piperidine vs. Azetidine Analogs :

- The piperidine ring in the target compound confers greater conformational flexibility and lower ring strain compared to azetidine analogs. This enhances its stability in biological systems and improves membrane permeability, a critical factor for central nervous system (CNS)-targeting drugs .

- Azetidine-containing analogs exhibit higher reactivity in ring-opening reactions due to strain, limiting their utility in long-duration therapeutic applications .

- Piperazine Derivative: The 4-methylpiperazinomethyl group introduces a second nitrogen atom, increasing polarity and aqueous solubility. This modification is advantageous for intravenous formulations but may reduce blood-brain barrier penetration compared to the piperidine variant .

Biological Activity

2-Piperidinomethyl-4'-thiomethylbenzophenone (CAS No. 898752-04-0) is a compound that has garnered attention for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperidine ring and a thiomethyl group, which contribute to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzophenone core , which is a common motif in many biologically active compounds.

- A piperidine moiety , which is known for its role in enhancing the solubility and bioavailability of compounds.

- A thiomethyl group , which can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria have been documented, showing promising results in preliminary studies.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. The compound's effectiveness varies across different cancer types, with notable activity observed in breast and lung cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The mechanism of action of this compound involves several biochemical pathways:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered cellular processes such as signal transduction and gene expression.

- Induction of Apoptosis : Evidence suggests that the compound can activate caspases, leading to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The presence of the thiomethyl group may facilitate the generation of ROS, contributing to oxidative stress in target cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Drug Development : A recent study focused on synthesizing derivatives of this compound to enhance its antibacterial properties. Modifications to the piperidine ring resulted in compounds with improved activity against resistant bacterial strains.

- Cancer Therapy Research : Another study explored the use of this compound in combination therapies for treating breast cancer. Results indicated that when used alongside conventional chemotherapeutics, it enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Piperidinomethyl-4'-thiomethylbenzophenone, and what reagents are critical for its piperidine and thiomethyl substituents?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For the thiomethyl group, thiols (e.g., methanethiol) react with a benzophenone precursor under mild alkaline conditions. The piperidinomethyl group is typically introduced using piperidine derivatives (e.g., 4-piperidinemethanol) in polar aprotic solvents like DMF, with catalytic bases such as K₂CO₃ to facilitate substitution . Oxidation/reduction steps may require agents like NaBH₄ or H₂O₂ for intermediate stabilization .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) is recommended for purity assessment. Structural confirmation involves NMR (¹H/¹³C) to identify peaks for the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and thiomethyl substituent (δ 2.1–2.3 ppm for S-CH₃). Mass spectrometry (ESI-MS) should show a molecular ion peak matching the theoretical mass (e.g., ~327 g/mol for C₂₀H₂₃NOS) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its thiomethyl and benzophenone moieties. For kinetic studies, ethanol or THF is preferred to avoid side reactions. Solubility can be enhanced by sonication at 40–50°C for 10–15 minutes .

Advanced Research Questions

Q. How do steric and electronic effects of the piperidinomethyl and thiomethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating thiomethyl group increases electron density on the benzophenone ring, favoring electrophilic substitutions at the para position. The piperidinomethyl group introduces steric hindrance, which can be quantified using computational tools (e.g., DFT calculations for bond angles/charge distribution). Experimental validation involves comparing reaction rates with analogs lacking these substituents .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent polarity or tautomeric equilibria. Researchers should replicate experiments under standardized conditions (e.g., CDCl₃ vs. DMSO-d₆ for NMR) and use 2D-COSY to resolve overlapping peaks. Cross-referencing with crystallographic data (if available) or X-ray diffraction studies can confirm assignments .

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents adjacent to the thiomethyl group?

- Methodological Answer : Low yields in such cases may result from steric hindrance or competing side reactions. Strategies include:

- Using microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Employing bulky bases (e.g., DBU) to deprotonate intermediates selectively.

- Introducing protecting groups (e.g., Boc for piperidine) to temporarily shield reactive sites .

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodological Answer : The compound’s benzophenone core serves as a scaffold for hydrogen bonding with kinase ATP-binding pockets. Modifications to the thiomethyl group (e.g., replacing sulfur with sulfone) can alter binding affinity. Computational docking (AutoDock Vina) and in vitro kinase assays (e.g., ELISA-based phosphorylation tests) are used to evaluate inhibitory potency .

Q. How can researchers address solubility limitations in biological assays involving this compound?

- Methodological Answer : Formulation with cyclodextrins (e.g., HP-β-CD) or liposomal encapsulation improves aqueous solubility. Dynamic Light Scattering (DLS) can assess nanoparticle size distribution. For cell-based assays, pre-dissolving the compound in DMSO (≤0.1% final concentration) minimizes cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.